3-{[1-(2-methoxybenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
(2-methoxyphenyl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-17-9-15-16-14(17)23(20,21)10-7-18(8-10)13(19)11-5-3-4-6-12(11)22-2/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRRANHRUCJCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-methoxybenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidin-3-yl sulfonyl intermediate, followed by the introduction of the methoxybenzoyl group and the triazole ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-throughput screening methods can also aid in identifying the most effective synthetic routes and conditions.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2-methoxybenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole compounds can exhibit significant antimicrobial properties. Specifically, 3-{[1-(2-methoxybenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole has been studied for its effectiveness against various pathogens:
- Mechanism of Action : The compound likely inhibits enzymes involved in cell wall synthesis or metabolic pathways of microorganisms, similar to other triazoles .
- Case Studies : A series of derivatives have shown enhanced antifungal activity compared to traditional agents, with some exhibiting minimum inhibitory concentrations (MIC) significantly lower than established antifungals like ketoconazole .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Triazoles have been recognized for their ability to interact with cancer cell pathways:
- Research Findings : Studies on related triazole compounds indicate they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
- Experimental Data : In vitro studies have demonstrated that certain triazole derivatives can inhibit tumor growth in various cancer cell lines.
Material Science Applications
Beyond biological applications, this compound also shows promise in material sciences:
Corrosion Inhibition
Triazoles are recognized for their role as corrosion inhibitors:
- Mechanism : They form protective films on metal surfaces, preventing oxidation and degradation.
- Performance Data : Comparative studies show that triazole-based inhibitors outperform traditional methods in various corrosive environments.
Polymer Chemistry
The incorporation of triazole units into polymer matrices enhances thermal stability and mechanical properties:
- Applications : These polymers can be utilized in coatings and adhesives where enhanced durability is required.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several key steps:
- Formation of an azetidine derivative.
- Sulfonylation to introduce the sulfonyl group.
- Cyclization to form the triazole ring.
Each step requires careful control of reaction conditions to optimize yield and purity.
Mechanism of Action
The mechanism of action of 3-{[1-(2-methoxybenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s unique features can be contextualized against structurally related triazole derivatives (Table 1). Key comparisons include:
Table 1. Comparative Analysis of Triazole Derivatives
Key Observations:
Substituent Effects on Bioactivity: The target compound’s sulfonyl group distinguishes it from sulfur-containing analogs like the sulfanyl derivatives in and . Sulfonyl groups typically enhance polarity and metabolic stability compared to sulfanyl groups, which may improve pharmacokinetic profiles . Similar methoxyaryl groups in correlate with antimicrobial and antitumor activities .
Azetidine vs. Larger Rings :
- The azetidine ring’s strain and conformational rigidity may offer advantages over larger heterocycles (e.g., piperidine in baricitinib, ) in terms of target selectivity or solubility .
Analgesic triazoles in (e.g., 3b-3d) share mercapto groups but lack sulfonyl linkages, highlighting structural divergence .
Corrosion Inhibition : Triazoles with sulfur substituents (e.g., ) exhibit corrosion inhibition, but the target compound’s sulfonyl group may reduce efficacy compared to sulfanyl or mercapto analogs due to decreased metal-coordinating ability .
Biological Activity
3-{[1-(2-methoxybenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole is a novel compound that falls within the category of triazoles, a class known for their diverse biological activities. This compound's structure includes a sulfonyl group, an azetidine ring, and a methoxybenzoyl moiety, which collectively contribute to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound's molecular formula is C13H16N4O3S, with a molecular weight of approximately 304.36 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Azetidine Derivative : This is achieved through cyclization reactions involving appropriate precursors.
- Sulfonylation : The introduction of the sulfonyl group is performed using sulfonyl chlorides or similar reagents.
- Cyclization to Form the Triazole Ring : This final step often involves the reaction of the azetidine derivative with hydrazine derivatives or other nitrogen sources.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically, compounds like this compound have been shown to inhibit enzymes involved in cell wall synthesis in various pathogens. For instance:
| Pathogen | Inhibition Mechanism | Reference |
|---|---|---|
| Candida albicans | Inhibition of ergosterol biosynthesis | |
| Staphylococcus aureus | Disruption of cell wall integrity |
Anticancer Activity
Several studies have evaluated the anticancer potential of triazole derivatives. The compound has demonstrated efficacy against various cancer cell lines through mechanisms such as:
- Induction of apoptosis.
- Inhibition of tubulin polymerization.
A notable study reported that triazole derivatives exhibited dual anticancer activity by targeting both angiogenesis and tumor cell proliferation .
Case Studies
- In Vivo Efficacy : In animal models, derivatives similar to this compound showed promising results in reducing tumor size and improving survival rates in xenograft models .
- Antifungal Activity : A comparative study demonstrated that triazole compounds exhibited greater antifungal activity than traditional agents like fluconazole against strains such as Candida tropicalis and Candida glabrata .
The proposed mechanism for the biological activity of this compound involves:
Q & A
Basic Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer :
- Reflux Conditions : Use absolute ethanol as a solvent with glacial acetic acid (5 drops per 0.001 mol substrate) under reflux for 4–6 hours to promote nucleophilic substitution at the azetidine or triazole moieties .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonation reactions at the azetidine ring. Post-reaction, reduce pressure to evaporate solvents and isolate the product via filtration .
- Catalysts : Employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB) for interfacial reactions involving sulfonyl groups .
Q. What spectroscopic and chromatographic techniques are essential for structural validation?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns on the azetidine and triazole rings. For sulfonyl groups, -NMR (if fluorinated analogs exist) resolves electronic environments .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) and fragmentation patterns, critical for verifying sulfonyl linkages .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to resolve polar byproducts .
Q. How do solvent polarity and temperature affect crystallization for X-ray diffraction studies?
- Methodological Answer :
- Slow Evaporation : Use mixed solvents (e.g., ethanol/water) at 4°C to grow single crystals. Polar solvents stabilize sulfonyl and triazole hydrogen-bonding networks .
- Diffraction Tools : Refine crystal structures using SHELXL for small-molecule crystallography. Validate disorder models (e.g., in the methoxybenzoyl group) with PLATON/ADDSYM .
Advanced Research Questions
Q. How can crystallographic disorder in the azetidine ring be resolved using SHELX-based refinement?
- Methodological Answer :
- Disorder Modeling : In SHELXL, split the azetidine ring into two occupancy-refined components if torsional flexibility causes disorder. Apply SIMU and DELU restraints to maintain reasonable geometry .
- Validation : Use the R value (<5%) and CheckCIF to flag geometric outliers (e.g., sulfonyl bond angles). Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying the sulfonyl group?
- Methodological Answer :
- Substituent Libraries : Synthesize analogs with electron-withdrawing (e.g., -CF) or donating (-OCH) groups on the sulfonyl moiety. Compare bioactivity via in vitro assays (e.g., kinase inhibition) .
- Computational Docking : Perform molecular docking (AutoDock Vina) to map sulfonyl interactions with target proteins (e.g., cytochrome P450). Validate with free-energy perturbation (FEP) calculations .
Q. How should conflicting biological activity data between in vitro and in vivo models be addressed?
- Methodological Answer :
- Metabolic Stability : Test hepatic microsomal stability (human/rat) to identify rapid sulfonation or triazole ring oxidation. Use LC-MS to quantify metabolites .
- Pharmacokinetic Modeling : Apply compartmental models to assess bioavailability differences. Adjust dosing regimens to account for sulfonyl group plasma protein binding .
Q. What computational methods predict the reactivity of the triazole ring under nucleophilic conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
